N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE
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Overview
Description
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of indeno[1,2-d][1,3]thiazole derivatives
Preparation Methods
The synthesis of N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE typically involves multiple steps, including:
Bromination: Introduction of a bromine atom into the indeno[1,2-d][1,3]thiazole core.
Methoxylation: Addition of a methoxy group to the indeno[1,2-d][1,3]thiazole structure.
Amidation: Formation of the fluorobenzamide moiety through a reaction with 3-fluorobenzoic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to downstream effects .
Comparison with Similar Compounds
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE can be compared with other indeno[1,2-d][1,3]thiazole derivatives, such as:
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a fluorobenzamide moiety.
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-tert-butylbenzamide: Contains a tert-butyl group instead of a fluorobenzamide moiety.
Properties
Molecular Formula |
C18H12BrFN2O2S |
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Molecular Weight |
419.3g/mol |
IUPAC Name |
N-(5-bromo-8-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C18H12BrFN2O2S/c1-24-13-6-5-12(19)11-8-14-16(15(11)13)21-18(25-14)22-17(23)9-3-2-4-10(20)7-9/h2-7H,8H2,1H3,(H,21,22,23) |
InChI Key |
RFLYDJXUUUDJRV-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Br)CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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